

# An In-depth Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone

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## Compound of Interest

Compound Name: 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Cat. No.: B1334159

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **1-[4-(4-Fluorophenoxy)phenyl]ethanone**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

## Core Chemical Properties

**1-[4-(4-Fluorophenoxy)phenyl]ethanone**, also known as 4'-(4-fluorophenoxy)acetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure incorporates a fluorinated phenoxy group, which can enhance the pharmacokinetic properties of derivative compounds, making it a valuable building block in medicinal chemistry. [1] The compound is noted for its applications as an intermediate in the development of pharmaceuticals, particularly anti-cancer agents, and in biochemical research related to enzyme inhibition and receptor binding.[2]

## Quantitative Data Summary

The known physical and chemical properties of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FO <sub>2</sub>	Vendor Data
Molecular Weight	230.24 g/mol	Vendor Data
CAS Number	35114-93-3	Vendor Data
Melting Point	63-67 °C	[3][4]
Boiling Point	166-172 °C at 2.5 Torr	[4]
Density	1.176 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Appearance	Off-white to white crystalline solid	[3]
Solubility	Soluble in organic solvents such as Dimethyl sulfoxide (DMSO). Limited solubility in water.	Inferred from typical properties of similar organic compounds

## Experimental Protocols

### Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone via Ullmann Condensation

The synthesis of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** can be effectively achieved through an Ullmann condensation reaction.[3][5] This method involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this specific synthesis, 4-bromoacetophenone is reacted with 4-fluorophenol.

Materials:

- 4-bromoacetophenone
- 4-fluorophenol
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Copper(I) iodide (CuI)

- Pyridine (as solvent and ligand)
- Toluene (as solvent)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethanol (for recrystallization)

#### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone, 4-fluorophenol, and potassium carbonate in a suitable molar ratio (e.g., 1:1.2:2).
- Add copper(I) iodide as a catalyst (typically 5-10 mol%).
- Add a mixture of pyridine and toluene as the solvent.
- Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove insoluble inorganic salts.
- Wash the filtrate with 1M HCl to remove pyridine, followed by washing with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

## Purification by Recrystallization

The crude **1-[4-(4-Fluorophenoxy)phenyl]ethanone** can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystalline solid by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals in a vacuum oven.

## Analytical Characterization

The structure and purity of the synthesized **1-[4-(4-Fluorophenoxy)phenyl]ethanone** can be confirmed using various spectroscopic techniques.

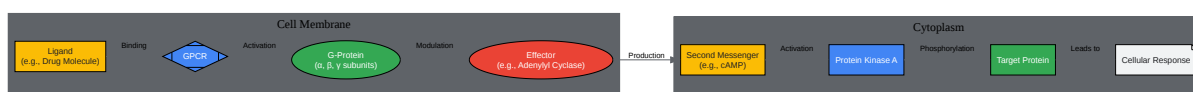
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded to confirm the chemical structure. The solvent for NMR analysis is typically deuterated chloroform ( $\text{CDCl}_3$ ).
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl ( $\text{C}=\text{O}$ ) stretch of the ketone and the C-O-C stretch of the ether linkage.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

## Potential Biological Activity and Signaling Pathways

While specific biological targets of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** are not extensively documented in publicly available literature, its utility as an intermediate for pharmacologically active molecules suggests potential interactions with biological systems.<sup>[1]</sup><sup>[2]</sup> Compounds with similar structural motifs have been investigated for their activity as inhibitors of various enzymes and as ligands for receptors.

Given its application in the synthesis of anti-cancer agents, a plausible mechanism of action for its derivatives could involve the modulation of signaling pathways critical for cancer cell proliferation and survival. A common target for such therapeutic agents are G-protein coupled receptors (GPCRs), which are involved in a multitude of cellular signaling processes.

Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway, which represents a common mechanism through which extracellular signals are transduced into intracellular responses.



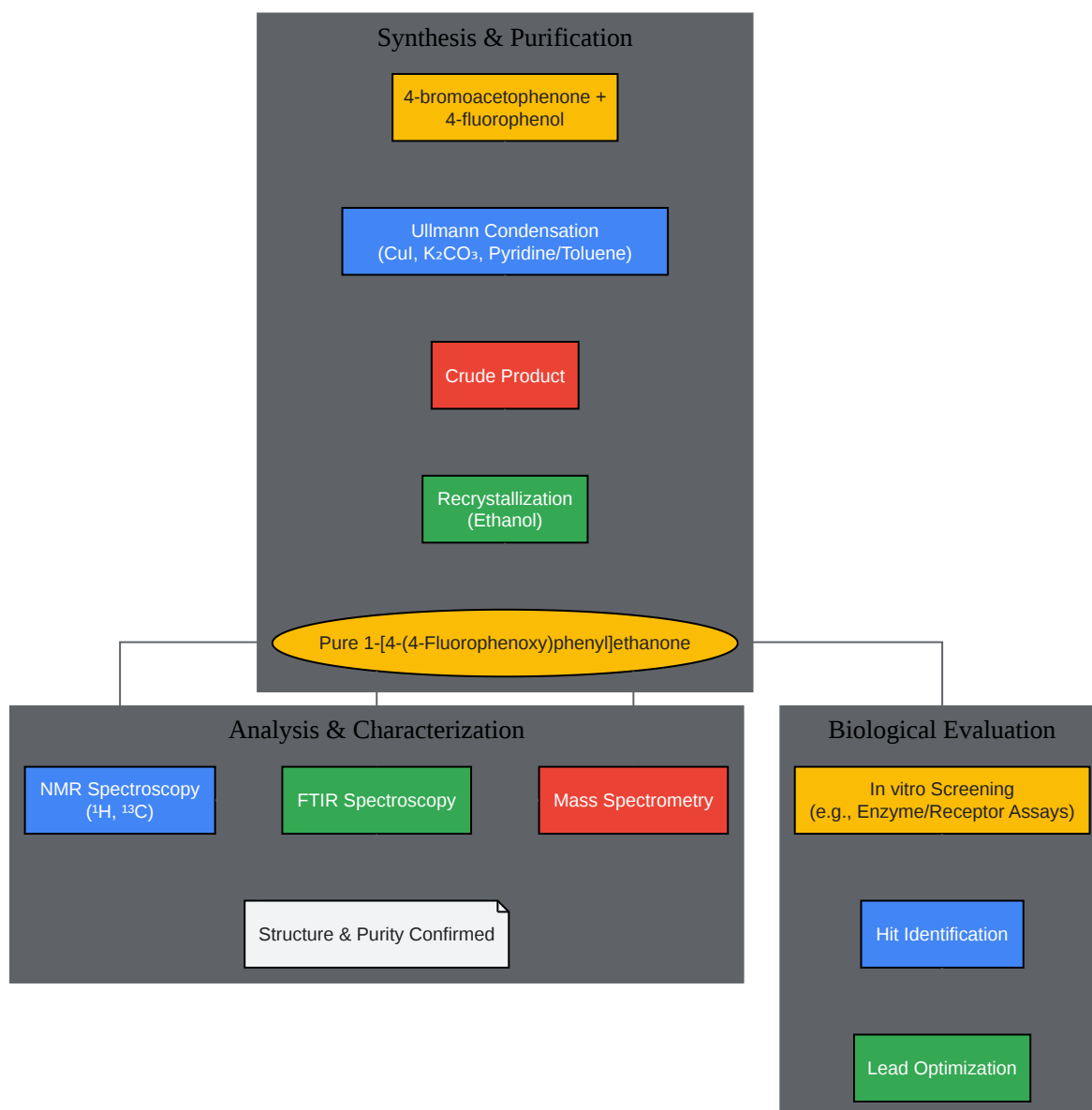
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*Figure 1: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.*

This diagram illustrates how the binding of a ligand to a GPCR can initiate a cascade of intracellular events, ultimately leading to a specific cellular response.

## Experimental and Synthetic Workflow

The overall process from synthesis to characterization and biological evaluation follows a logical workflow.



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Figure 2: Workflow for the Synthesis, Characterization, and Evaluation.

This guide provides a foundational understanding of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** for its application in research and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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